N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(thiophen-3-yl)benzamide
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Description
Chemical Reactions Analysis
The compound contains several functional groups that are known to undergo various chemical reactions. For example, the amide group can participate in hydrolysis and condensation reactions. The furan and thiophene rings, being aromatic, can undergo electrophilic aromatic substitution reactions .Scientific Research Applications
Synthesis and Reactivity
Research into the synthesis and reactivity of compounds related to N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(thiophen-3-yl)benzamide highlights its potential in the development of new chemical entities. For instance, the synthesis and characterization of compounds involving the coupling of furan and thiophene units have been explored, demonstrating the versatility of these heterocyclic frameworks in organic synthesis. These processes often involve electrophilic substitution reactions, indicating the compound's reactivity and potential for further functionalization (А. Aleksandrov & М. М. El’chaninov, 2017).
Photophysical Properties
Research into the photophysical properties of related compounds, such as the study of excited-state intramolecular proton transfer (ESIPT) phenomena, provides insights into the potential applications of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(thiophen-3-yl)benzamide in materials science, particularly in the development of functional materials with unique optical properties (Jin Zhang et al., 2017).
Dye-Sensitized Solar Cells
The use of phenothiazine derivatives with furan and thiophene linkers in dye-sensitized solar cells (DSSCs) to enhance solar energy-to-electricity conversion efficiency underscores the potential of compounds related to N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(thiophen-3-yl)benzamide in renewable energy technologies. Such studies suggest that the structural components of these compounds can significantly influence the performance of DSSCs (Se Hun Kim et al., 2011).
Biobased Polyesters
The enzymatic polymerization of biobased diols, including those derived from furan, with various diacid ethyl esters, points to the potential application of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(thiophen-3-yl)benzamide in the synthesis of novel biobased polyesters. Such compounds could contribute to the development of sustainable materials with desirable physical properties for a range of applications (Yi Jiang et al., 2014).
properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-4-thiophen-3-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO3S2/c23-20(16-7-5-15(6-8-16)17-9-12-26-13-17)22-14-21(24,18-3-1-10-25-18)19-4-2-11-27-19/h1-13,24H,14H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJUTZDPHROKPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C2=CC=C(C=C2)C3=CSC=C3)(C4=CC=CS4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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